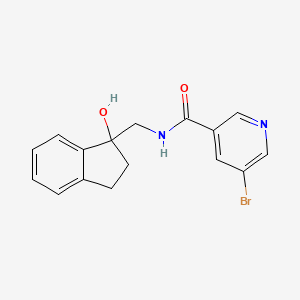

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2/c17-13-7-12(8-18-9-13)15(20)19-10-16(21)6-5-11-3-1-2-4-14(11)16/h1-4,7-9,21H,5-6,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMWSRLTWUQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=CN=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide typically involves multiple steps. One common approach is to start with the bromination of an indene derivative to introduce the bromine atom. This is followed by the formation of the hydroxy group through a hydroxylation reaction. The final step involves the coupling of the hydroxy-indene derivative with nicotinamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nicotinamide moiety can also influence cellular processes by acting as a precursor to NAD+ (nicotinamide adenine dinucleotide), which is involved in redox reactions and energy metabolism .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core nicotinamide scaffold with several analogs, differing primarily in the substituents on the amide nitrogen and pyridine ring. Key structural comparisons include:

| Compound Name | Substituent on Amide Nitrogen | Pyridine Ring Modification | Key Functional Groups |

|---|---|---|---|

| 5-Bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide | (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl | 5-Bromo | Hydroxyl, bicyclic indene |

| 5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide | Pyridin-3-ylmethyl | 5-Bromo | Aromatic pyridine |

| 5-Bromo-N-methylnicotinamide | Methyl | 5-Bromo | Simple alkyl |

| 5-((4-Amino-2,3-dihydro-1H-inden-1-yl)oxy)nicotinamide | (4-Amino-2,3-dihydro-1H-inden-1-yl)oxy | None | Amino, ether linkage |

| BNM-III-170 | (1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)-2,3-dihydro-1H-inden-1-yl | 5-Bromo | Guanidine, methylamino |

Key Observations :

- BNM-III-170 shares the 5-bromo-indene backbone but incorporates additional functional groups (guanidine, methylamino) that enhance its antiviral activity .

- The amino and ether-linked indene in 5-((4-Amino-2,3-dihydro-1H-inden-1-yl)oxy)nicotinamide (27a) highlights how substituent placement and linker chemistry influence bioactivity, as this compound is a SIRT2 inhibitor .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is higher (~350–370 g/mol) than simpler analogs like 5-bromo-N-methylnicotinamide (215.05 g/mol) due to the bulky indene substituent .

- Solubility: The hydroxyl group may improve aqueous solubility compared to non-polar derivatives like 5-bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide, which contains a lipophilic trifluoromethylthio group .

- Boiling Point : While exact data for the target compound are unavailable, analogs like 5-bromo-N-methylnicotinamide have a boiling point of 334.5°C, suggesting thermal stability .

Q & A

Q. What are the established synthetic routes for 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection. Key steps may include:

- Coupling reactions between the brominated nicotinamide moiety and the indene-derived alcohol using activating agents like EDCI/HOBt.

- Protection of sensitive groups (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent undesired side reactions.

- Purification via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields .

Q. How is the structural characterization of this compound validated?

Analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding interactions .

Q. What biological targets are commonly investigated for this compound?

Studies focus on interactions with enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors). In vitro assays such as:

- Fluorescence polarization assays to measure binding affinity.

- Enzyme inhibition kinetics (e.g., IC₅₀ determination using spectrophotometric methods).

These approaches help identify potential therapeutic applications .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from methodological variability. A systematic approach includes:

- Meta-analysis of experimental conditions (e.g., buffer pH, assay temperature) to identify confounding factors.

- Dose-response re-evaluation under standardized protocols to isolate compound-specific effects.

- Cross-validation using orthogonal assays (e.g., surface plasmon resonance vs. cellular viability assays) .

Q. What factors are critical for optimizing reaction yields in large-scale synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst optimization : Palladium-based catalysts for Suzuki-Miyaura cross-couplings (if applicable).

- Temperature control : Low temperatures (−20°C to 0°C) to suppress side reactions during sensitive steps .

Q. How does computational modeling enhance the study of this compound’s mechanism of action?

- Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins.

- Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time.

- Quantum mechanical calculations (e.g., DFT) evaluate electronic effects of the bromine substituent on reactivity .

Q. How should Structure-Activity Relationship (SAR) studies be designed for this compound?

Focus on:

- Bromine position : Comparative studies with analogs lacking bromine or with substitutions at alternative positions.

- Hydroxyl group modification : Methylation or acetylation to assess impact on solubility and target engagement.

- Indene ring saturation : Compare activity of 2,3-dihydro-1H-indene vs. fully aromatic indene derivatives .

Q. What steps ensure reproducibility in synthetic protocols?

Q. Methodological Notes

- Theoretical frameworks (e.g., enzyme inhibition kinetics) should guide hypothesis formulation and experimental design .

- Bibliometric analysis of prior studies aids in identifying knowledge gaps and refining research questions .

- Hierarchical evidence assessment prioritizes peer-reviewed studies over preliminary data to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.